

In-Depth Technical Guide: Synthesis and Purification of Disperse Orange 61

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Compound of Interest

Compound Name: *Disperse Orange 61*

Cat. No.: *B1149534*

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Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of C.I. **Disperse Orange 61** (C.I. 111355; CAS No. 12270-45-0), a monoazo dye utilized in the textile industry for dyeing polyester and blended fabrics.^{[1][2]} Due to the limited availability of detailed, published experimental protocols for this specific dyestuff, this document outlines a representative synthesis and purification procedure based on established principles of azo dye chemistry. The synthesis involves the diazotization of 2,6-dibromo-4-nitroaniline and its subsequent coupling with N-ethyl-N-cyanoethylaniline.^{[1][2]} This guide presents a step-by-step experimental protocol, methods for purification, and a framework for the quantitative analysis of the final product.

Introduction

Disperse Orange 61, with the chemical formula $C_{17}H_{15}Br_2N_5O_2$, is a non-ionic dye characterized by its low water solubility, making it suitable for application to hydrophobic fibers.^[1] The manufacturing process is a classic example of azo coupling, a fundamental reaction in the synthesis of a vast array of colorants. The core structure consists of two aromatic rings linked by an azo group (-N=N-). The specific substituents on these rings dictate the dye's color, fastness, and application properties. This guide will detail a laboratory-scale synthesis and purification strategy for obtaining high-purity **Disperse Orange 61** for research and development purposes.

Synthesis of Disperse Orange 61

The synthesis of **Disperse Orange 61** is a two-step process:

- **Diazotization:** The conversion of the primary aromatic amine, 2,6-dibromo-4-nitroaniline, into a diazonium salt.
- **Azo Coupling:** The reaction of the diazonium salt with the coupling component, N-ethyl-N-cyanoethylaniline, to form the final azo dye.

Materials and Equipment

Reagent/Equipment	Purpose
2,6-Dibromo-4-nitroaniline	Diazo Component
N-ethyl-N-cyanoethylaniline	Coupling Component
Sodium Nitrite (NaNO_2)	Diazotizing Agent
Hydrochloric Acid (HCl), conc.	Acidic Medium for Diazotization
Acetic Acid	Solvent/Acidic Medium for Coupling
Sodium Acetate	pH Buffer
Methanol	Recrystallization Solvent
Ice	Temperature Control
Beakers, Erlenmeyer flasks	Reaction Vessels
Magnetic Stirrer and Stir Bar	Agitation
Buchner Funnel and Filter Flask	Filtration
pH meter or pH paper	Reaction Monitoring
Thermometer	Temperature Monitoring

Experimental Protocol

Step 1: Diazotization of 2,6-Dibromo-4-nitroaniline

- In a 250 mL beaker, a mixture of concentrated hydrochloric acid (15 mL) and water (25 mL) is prepared.
- To this acidic solution, add 2,6-dibromo-4-nitroaniline (0.05 mol, 14.8 g) with continuous stirring. The mixture is then cooled to 0-5 °C in an ice-salt bath.
- In a separate beaker, dissolve sodium nitrite (0.052 mol, 3.6 g) in water (15 mL) and cool the solution to 0-5 °C.
- The cold sodium nitrite solution is added dropwise to the suspension of 2,6-dibromo-4-nitroaniline over 30 minutes, ensuring the temperature is maintained below 5 °C.
- After the addition is complete, the reaction mixture is stirred for an additional hour at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution is kept cold and used immediately in the next step.

Step 2: Azo Coupling Reaction

- In a 500 mL beaker, dissolve N-ethyl-N-cyanoethylaniline (0.05 mol, 8.7 g) in glacial acetic acid (50 mL). The solution is cooled to 0-5 °C in an ice-salt bath.
- The freshly prepared, cold diazonium salt solution is slowly added to the solution of the coupling component over 30-45 minutes with vigorous stirring. The temperature should be maintained at 0-5 °C throughout the addition.
- After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at 0-5 °C.
- The pH of the reaction mixture is then slowly adjusted to 4-5 by the gradual addition of a saturated sodium acetate solution. This facilitates the completion of the coupling reaction.
- The precipitated crude **Disperse Orange 61** is collected by suction filtration using a Buchner funnel.
- The filter cake is washed thoroughly with cold water until the filtrate is neutral to remove excess acid and inorganic salts.

Purification of Disperse Orange 61

The crude product obtained from the synthesis typically contains unreacted starting materials and side products, necessitating purification to achieve the desired quality for research applications. Recrystallization is a common and effective method for purifying solid organic compounds.

Recrystallization Protocol

- The crude, moist filter cake of **Disperse Orange 61** is transferred to a beaker and dried in a vacuum oven at 60-70 °C.
- The dried crude product is then dissolved in a minimal amount of a suitable hot solvent. Based on the non-ionic and hydrophobic nature of disperse dyes, solvents such as methanol, ethanol, acetone, or a mixture of acetic acid and water could be effective. For this guide, methanol is proposed.
- The crude dye is added to a flask with methanol, and the mixture is heated to boiling with stirring until the dye is completely dissolved.
- The hot solution is filtered to remove any insoluble impurities.
- The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
- The purified crystals of **Disperse Orange 61** are collected by suction filtration.
- The crystals are washed with a small amount of cold methanol to remove any remaining soluble impurities.
- The purified product is dried in a vacuum oven at 60-70 °C.

Quantitative Data

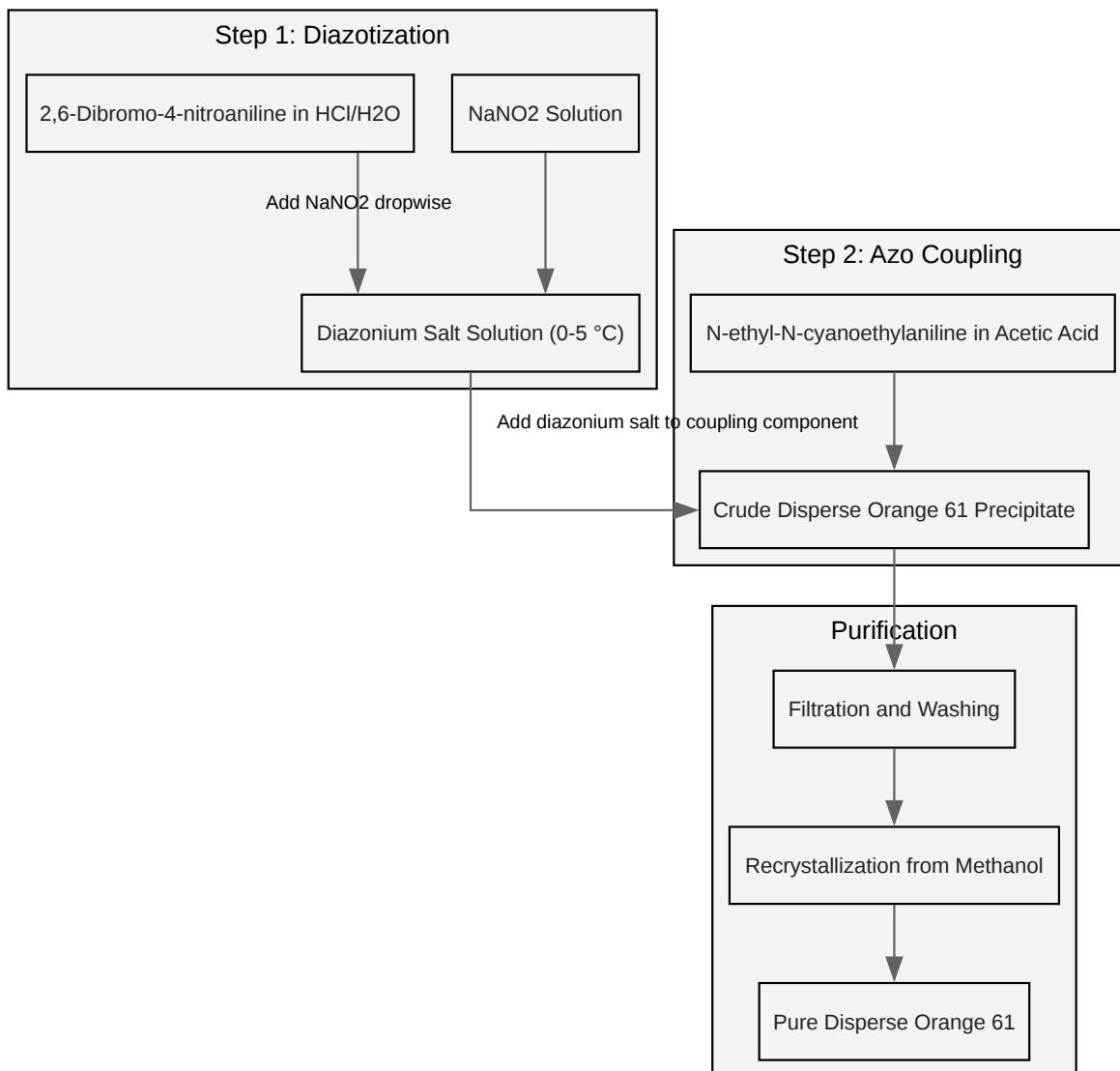
Due to the absence of specific published data for the synthesis of **Disperse Orange 61**, the following table presents hypothetical yet realistic quantitative data for the described protocol. These values are based on typical yields and purity levels for analogous azo dye syntheses.

Parameter	Value
<hr/>	
Synthesis	
Theoretical Yield of Disperse Orange 61	24.06 g (based on 0.05 mol)
Actual Yield of Crude Product	19.25 g
Crude Yield (%)	80%
<hr/>	
Purification	
Weight of Crude Product Taken for Recrystallization	10.0 g
Volume of Methanol Used for Recrystallization	Approx. 200 mL
Weight of Purified Product Obtained	8.5 g
Recovery from Recrystallization (%)	85%
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Purity Analysis (Hypothetical)	
Purity of Crude Product (by HPLC)	~85-90%
Purity of Purified Product (by HPLC)	>98%
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Diagrams

Synthesis Workflow

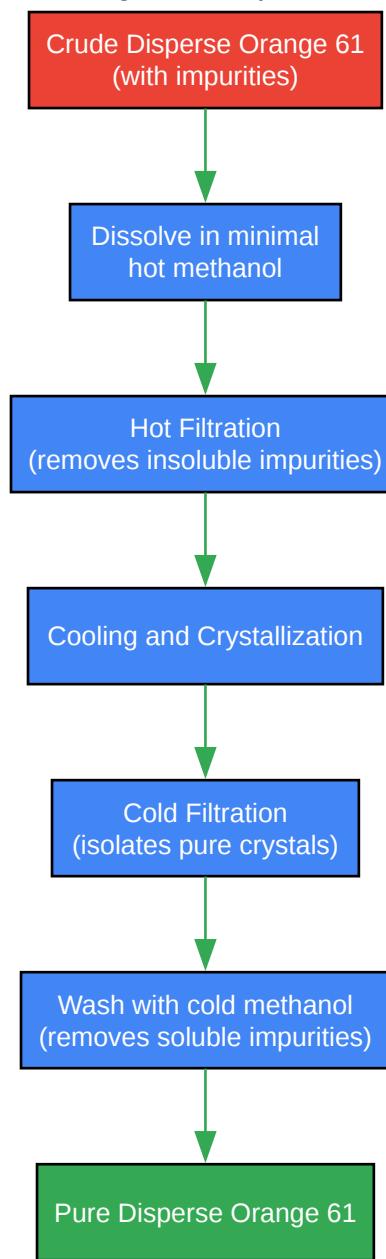
Synthesis Workflow for Disperse Orange 61

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Caption: Synthesis and purification workflow for **Disperse Orange 61**.

Logical Relationship of Purification Steps

Purification Logic for Disperse Orange 61

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Caption: Logical steps in the recrystallization of **Disperse Orange 61**.

Conclusion

This technical guide has outlined a representative and detailed methodology for the synthesis and purification of **Disperse Orange 61**. While a specific, published protocol with quantitative data for this exact molecule is not readily available, the provided procedures are based on well-

established and reliable methods for the preparation of analogous azo disperse dyes. The successful synthesis and purification of **Disperse Orange 61** will yield a high-purity product suitable for further research, including studies on its tinctorial properties, toxicological profile, and potential applications in drug development as a molecular probe or labeling agent. It is recommended that researchers validate and optimize the described protocols to suit their specific laboratory conditions and purity requirements.

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References

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